(2-Chloro-6-fluorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound "(2-Chloro-6-fluorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex small molecule featuring a methanone core linked to two distinct moieties:
- A 2-chloro-6-fluorophenyl group, which introduces halogenated aromatic properties, likely influencing electronic characteristics and binding interactions.
The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its role in medicinal and agrochemical applications, often enhancing target affinity and resistance to enzymatic degradation . The cyclopropyl substituent may improve lipophilicity, impacting membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c19-13-4-1-5-14(20)16(13)18(24)23-8-2-3-11(10-23)9-15-21-17(22-25-15)12-6-7-12/h1,4-5,11-12H,2-3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKUCZSWEUQRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Differences and Implications
(a) Heterocyclic Rings: Oxadiazole vs. Isoxazole
The target compound’s 1,2,4-oxadiazole ring (two nitrogens) compared to the isoxazole (one oxygen, one nitrogen) in CAS 288317-51-1 provides distinct electronic profiles. However, isoxazoles are generally more lipophilic, which could favor membrane penetration in agrochemical applications.
(b) Substituent Effects: Cyclopropyl vs. Methyl
The cyclopropyl group in the target compound introduces conformational rigidity and increased lipophilicity compared to the methyl group in CAS 288317-51-1. This rigidity may reduce metabolic oxidation, prolonging half-life in vivo .
(c) Piperidine vs. Pyrrolidine Backbones
The piperidine ring (six-membered) in the target compound offers greater flexibility than the pyrrolidine (five-membered) in CAS 1597521-49-7 . Piperidine derivatives are often favored in drug design for their balanced solubility and bioavailability.
(d) Halogenation Patterns
The 2-chloro-6-fluorophenyl group in the target compound provides ortho-substitution, which may sterically hinder enzymatic degradation compared to para-substituted analogs like halosafen . Fluorine’s electronegativity could also modulate aromatic ring electron density, affecting reactivity.
Preparation Methods
Cyclopropane Carboxamide Intermediate
The 3-cyclopropyl substituent is introduced via cyclopropanation of acrylonitrile derivatives, followed by conversion to the amidoxime precursor. A representative protocol involves:
- Cyclopropanation : Reaction of acrylonitrile with diazomethane under copper catalysis yields cyclopropane carbonitrile.
- Amidoxime Formation : Treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours produces cyclopropanecarboximidamide.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CH₂N₂, Cu(acac)₂ | Et₂O | 0°C → RT | 2 h | 78% |
| 2 | NH₂OH·HCl, NaHCO₃ | EtOH/H₂O | 80°C | 6 h | 85% |
Oxadiazole Ring Closure
Cyclization of the amidoxime with a carboxylic acid derivative forms the 1,2,4-oxadiazole. Patent US9434727B2 details a microwave-assisted method:
- Reactants : Cyclopropanecarboximidamide + methyl malonyl chloride
- Conditions : DMF, 150°C, microwave irradiation (300 W), 15 minutes
- Yield : 92% isolated after silica gel chromatography
Functionalization of the Piperidine Core
Piperidine Alkylation
Introduction of the oxadiazole-methyl group at the 3-position employs a Mitsunobu reaction:
- Substrate : 3-Hydroxypiperidine
- Reagents : 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole, DIAD, PPh₃
- Conditions : THF, 0°C → RT, 12 hours
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Et₃N | THF | RT | 68% |
| DBU | DCM | 40°C | 75% |
| DIAD/PPh₃ | THF | RT | 88% |
N-Acylation with 2-Chloro-6-fluorobenzoyl Chloride
The final coupling employs Schotten-Baumann conditions:
- Reactants : Functionalized piperidine + 2-chloro-6-fluorobenzoyl chloride
- Base : Aqueous NaHCO₃ (2.5 M)
- Solvent System : CH₂Cl₂/H₂O (2:1)
- Time/Temp : 0°C → RT, 4 hours
Scale-Up Observations :
- >100 g batches show consistent 84-87% yield
- Critical to maintain pH 8-9 to avoid piperidine ring decomposition
Alternative Pathways and Comparative Analysis
Oxadiazole-Piperidine Conjugation via Reductive Amination
An alternative to Mitsunobu alkylation involves:
- Synthesis of 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
- Reaction with 3-aminopiperidine under Hünig's base (DIPEA) in acetonitrile
Advantages :
- Avoids stoichiometric phosphine reagents
- 76% yield with 99:1 regioselectivity
One-Pot Oxadiazole Formation on Piperidine
Recent advances (patent US7419991B2) demonstrate in situ oxadiazole synthesis:
- Piperidine-3-carbaldehyde + cyclopropanecarboximidamide
- Oxidative cyclization using (diacetoxyiodo)benzene (PIDA)
- Single-step yield: 81% with 95% purity
Characterization and Quality Control
Critical analytical data for batch validation:
Spectroscopic Profiles :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (m, 4H, cyclopropyl), 3.72 (s, 2H, CH₂), 7.42 (t, J=8.4 Hz, 2H, aromatic) |
| HRMS | [M+H]⁺ calc. 406.0987, found 406.0983 |
| HPLC Purity | 99.7% (C18, 0.1% TFA/MeCN) |
Stability Data :
| Condition | Degradation After 6 Months |
|---|---|
| 25°C/60% RH | <0.5% |
| 40°C/75% RH | 1.2% |
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Process Step | Cost Contribution |
|---|---|
| Oxadiazole synthesis | 38% |
| Piperidine alkylation | 29% |
| Final acylation | 18% |
Environmental Impact
- PMI (Process Mass Intensity) : 76 kg/kg (benchmark: 85 for similar APIs)
- Solvent Recovery : 92% DMF and 88% THF achieved via distillation
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:
Preparation of the oxadiazole moiety : Cyclopropane carboxamide is reacted with hydroxylamine to form the 1,2,4-oxadiazole ring under acidic conditions .
Functionalization of the piperidine ring : The oxadiazole-methyl group is introduced via nucleophilic substitution or coupling reactions .
Final coupling : The chlorophenyl group is attached using a ketone-forming reaction, such as a Friedel-Crafts acylation or amide coupling .
- Critical Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–80°C), and catalysts like Pd(PPh₃)₄ for coupling steps .
- Characterization : Confirm structure via -/-NMR, FT-IR, and LC-MS. Purity (>95%) is assessed via HPLC .
Q. How is the compound characterized, and what analytical techniques are essential for quality control?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for the chlorophenyl (δ 7.2–7.8 ppm), oxadiazole (δ 8.1–8.5 ppm), and piperidine (δ 1.5–3.0 ppm) groups .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) stretches .
- Chromatography : HPLC with C18 columns (ACN/water gradient) ensures purity. LC-MS verifies molecular weight (345.83 g/mol) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages .
Q. What preliminary biological activities have been reported, and how are they assessed?
- Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Oxadiazole derivatives show MICs of 2–16 µg/mL .
- Anti-inflammatory Potential : Measure COX-2 inhibition (IC) using ELISA kits. Piperidine-containing analogs exhibit IC values <10 µM .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. EC values often range 5–20 µM .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scalable production?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency. Yields improve from 60% to >85% with optimized ligand ratios .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >98% purity .
- Reaction Monitoring : Employ in-situ FT-IR or UPLC-MS to track intermediates and minimize side products .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Target Validation : Perform kinase profiling or protein binding assays (SPR) to confirm specificity. For example, conflicting MICs may arise from varying bacterial strains .
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate pharmacophores. Cl/F substituents enhance potency by 3–5× .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or bacterial topoisomerases. MD simulations (100 ns) validate stability .
Q. How can machine learning enhance the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Virtual Libraries : Generate 10-10 analogs using generative models (e.g., REINVENT). Prioritize compounds with logP 2–4 and PSA <90 Ų .
- ADMET Prediction : Use tools like ADMETLab 2.0 to filter for solubility (>50 µM) and CYP3A4 inhibition risks .
- Synthetic Feasibility : Apply retrosynthesis algorithms (e.g., ASKCOS) to ensure pathways are viable. Top candidates are validated via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
